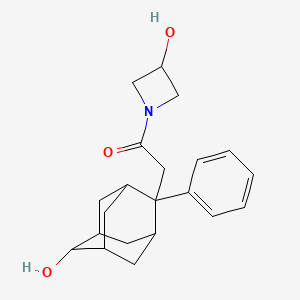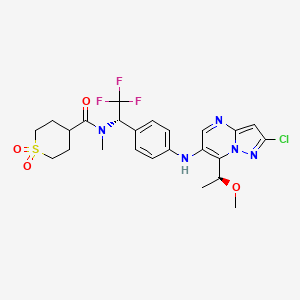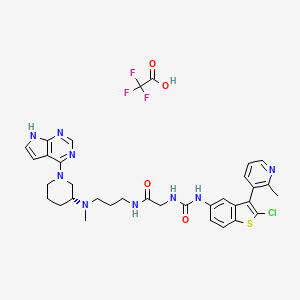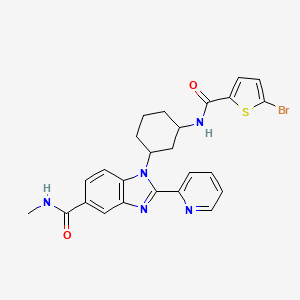![molecular formula C25H29N3O5 B10819912 6-[(E)-but-2-enyl]-4-[2,5-dimethoxy-4-(morpholine-4-carbonyl)phenyl]-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B10819912.png)
6-[(E)-but-2-enyl]-4-[2,5-dimethoxy-4-(morpholine-4-carbonyl)phenyl]-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
GNE-375 is a selective and potent inhibitor of bromodomain-containing protein 9 (BRD9) with an inhibitory concentration (IC50) of 5 nanomolar . It also inhibits bromodomain-containing protein 4 (BRD4), transcription initiation factor TFIID subunit 1 (TAF1), and cat eye syndrome chromosome region candidate 2 (CECR2) . GNE-375 is primarily used in the study of epigenetic resistance .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of GNE-375 involves multiple steps, including the formation of key intermediates and their subsequent reactions under controlled conditions. The detailed synthetic route and reaction conditions are proprietary and not publicly disclosed. it is known that the compound is synthesized through a series of organic reactions involving the use of various reagents and catalysts .
Industrial Production Methods
Industrial production of GNE-375 follows similar synthetic routes as laboratory synthesis but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is typically produced in a controlled environment to maintain consistency and quality .
化学反応の分析
Types of Reactions
GNE-375 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: GNE-375 can be reduced to form reduced derivatives.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Common reagents include halogens and nucleophiles.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction may yield reduced derivatives .
科学的研究の応用
GNE-375 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of bromodomain-containing proteins.
Biology: Employed in research to understand the role of bromodomain-containing proteins in cellular processes.
Medicine: Investigated for its potential therapeutic applications in diseases related to epigenetic dysregulation.
作用機序
GNE-375 exerts its effects by selectively inhibiting bromodomain-containing protein 9 (BRD9). It binds to the bromodomain of BRD9, preventing its interaction with acetylated lysine residues on histone proteins. This inhibition disrupts the chromatin structure and affects gene expression, leading to the prevention of epigenetically-defined drug resistance .
類似化合物との比較
Similar Compounds
GSK737: A dual inhibitor of bromodomain-containing protein 4 (BRD4) BD1 and BD2.
BET BD2-IN-1: A potent and selective inhibitor of bromodomain and extra-terminal (BET) BD2.
Uniqueness
GNE-375 is unique due to its high selectivity and potency for bromodomain-containing protein 9 (BRD9) over other bromodomain-containing proteins. It shows more than 100-fold selectivity for BRD9 compared to BRD4, TAF1, and CECR2 . This high selectivity makes GNE-375 a valuable tool for studying the specific role of BRD9 in various biological processes and diseases .
特性
分子式 |
C25H29N3O5 |
|---|---|
分子量 |
451.5 g/mol |
IUPAC名 |
6-[(E)-but-2-enyl]-4-[2,5-dimethoxy-4-(morpholine-4-carbonyl)phenyl]-2-methyl-1H-pyrrolo[2,3-c]pyridin-7-one |
InChI |
InChI=1S/C25H29N3O5/c1-5-6-7-28-15-20(18-12-16(2)26-23(18)25(28)30)17-13-22(32-4)19(14-21(17)31-3)24(29)27-8-10-33-11-9-27/h5-6,12-15,26H,7-11H2,1-4H3/b6-5+ |
InChIキー |
FWTDDBIMDSVPTR-AATRIKPKSA-N |
異性体SMILES |
C/C=C/CN1C=C(C2=C(C1=O)NC(=C2)C)C3=CC(=C(C=C3OC)C(=O)N4CCOCC4)OC |
正規SMILES |
CC=CCN1C=C(C2=C(C1=O)NC(=C2)C)C3=CC(=C(C=C3OC)C(=O)N4CCOCC4)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![[(1S,2S,3S,4S,5R,6S,8S,9S,13S,16S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10819845.png)
![4-(1-benzofuran-2-yl)-2-[1-(1H-imidazo[4,5-b]pyridin-2-ylmethyl)piperidin-4-yl]-1,3-thiazole](/img/structure/B10819848.png)

![8-[(2S,3R)-5,7-dihydroxy-2-(4-hydroxyphenyl)-4-oxo-2,3-dihydrochromen-3-yl]-2-(3,4-dihydroxyphenyl)-5,7-dihydroxychromen-4-one](/img/structure/B10819865.png)
![[(1R)-13-formyl-14-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2,4,6,8-tetraen-18-yl] acetate](/img/structure/B10819866.png)
![4-{[3,5-Dihydroxy-6-(hydroxymethyl)-4-{[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy}oxan-2-yl]oxy}-6-(hydroxymethyl)oxane-2,3,5-triol](/img/structure/B10819873.png)
![3-[1-[(2S,3S)-2-(2,3-dihydro-1H-inden-2-ylmethyl)-3-(3,5-dimethoxy-4-methylphenyl)-3-hydroxypropyl]pyrrol-3-yl]propanoic acid](/img/structure/B10819879.png)

![{2-[(2r)-4-[4-(Hydroxymethyl)-3-(Methylsulfonyl)phenyl]-2-(Propan-2-Yl)piperazin-1-Yl]-4-(Trifluoromethyl)pyrimidin-5-Yl}methanol](/img/structure/B10819881.png)
![[(2S,3S,4S,5R,6S,8S,13S,17S)-11-ethyl-3,8,9-trihydroxy-4,6,16-trimethoxy-11-azahexacyclo[7.7.2.12,5.01,10.03,8.013,17]nonadecan-13-yl] 2-acetamidobenzoate](/img/structure/B10819888.png)
![4-[[(1R,2R,3aR,7aS)-2-[(3R)-3-aminopiperidin-1-yl]-7a-methyl-5-oxo-2,3,3a,4,6,7-hexahydro-1H-inden-1-yl]oxy]benzonitrile](/img/structure/B10819894.png)
